Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Description
Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester (CAS: 80963-12-8) is a protected derivative of L-aspartic acid. Its molecular formula is C₁₇H₂₃NO₆, with a molecular weight of 337.373 g/mol . The compound features:
- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
- A benzyl (phenylmethyl) ester at the β-carboxylic acid (4-position).
This structure is critical in peptide synthesis, where the Boc group offers temporary amine protection under acidic conditions, and the benzyl ester stabilizes the carboxylic acid during reactions . The compound is synthesized via esterification and Boc-protection steps, with documented synthetic routes in 11 articles .
Properties
Molecular Formula |
C16H20NO6- |
|---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1 |
InChI Key |
SOHLZANWVLCPHK-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Peptide Synthesis: The Boc-protected amino group makes this compound useful as an intermediate in the synthesis of peptides and other amino acid derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound’s functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table compares the target compound with analogs differing in protective groups, ester substituents, or stereochemistry:
Functional Group Impact on Properties
Protective Groups :
- Boc : Removed under mild acidic conditions (e.g., TFA), making it ideal for stepwise peptide elongation .
- Z (Benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with sulfur-containing residues .
- Fmoc : Cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies .
- Ester Substituents: Benzyl: Common in solid-phase synthesis; cleaved via hydrogenolysis or HBr/acetic acid . tert-Butyl: Acid-stable but hydrolyzed slowly under strong acids, useful in fragment condensation . Nitrophenyl: Acts as a leaving group, facilitating active ester formation in coupling reactions .
Stereochemical and Isotopic Variations
Biological Activity
Aspartic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester , is noted for its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Chemical Formula : C13H23NO6
- Molecular Weight : 285.33 g/mol
- CAS Number : 155542-33-9
- Physical State : Colorless crystalline solid
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is known to influence its reactivity and biological interactions.
The biological activity of aspartic acid derivatives often involves modulation of neurotransmitter systems. Specifically, compounds that interact with N-methyl-D-aspartate (NMDA) receptors have been shown to possess neuroprotective properties. Research indicates that certain aspartic acid derivatives can act as selective antagonists for NMDA receptor subtypes, particularly NR2B . This selectivity may lead to therapeutic applications in treating neurological disorders.
2. Neuroprotective Effects
Studies have demonstrated that aspartic acid derivatives can exhibit neuroprotective effects through the inhibition of excitotoxicity associated with excessive glutamate signaling. In particular, the inhibition of NR2B-containing NMDA receptors has been linked to reduced neuronal cell death in models of neurodegeneration .
Case Study 1: Neuroprotection in Animal Models
A study involving animal models of ischemia demonstrated that administration of aspartic acid derivatives resulted in significant reductions in infarct size and improved functional recovery post-injury. The neuroprotective effects were attributed to the blockade of excitotoxic pathways mediated by NMDA receptors .
Case Study 2: Antifungal Screening
In a series of antifungal assays, N-benzoyl amino acids were synthesized and tested against various fungal strains. The results indicated that certain structural modifications led to enhanced antifungal activity, suggesting that similar modifications could be explored for aspartic acid derivatives .
Data Table: Biological Activities of Aspartic Acid Derivatives
Q & A
Basic: What experimental design strategies are recommended to optimize the synthesis yield of this Boc-protected aspartic acid benzyl ester?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) principles to systematically evaluate variables such as reaction temperature, stoichiometry of reagents (e.g., coupling agents), and solvent polarity. For example:
- Reagent Ratios : Adjust the molar equivalents of the Boc-protecting agent relative to aspartic acid. highlights the use of triethylamine as an HCl scavenger to improve coupling efficiency in similar esterifications.
- Temperature Control : Lower temperatures (e.g., 273 K) during coupling steps can minimize side reactions, as shown in peptide synthesis protocols .
- Solvent Selection : Use polar aprotic solvents like THF or DCM, which are compatible with carbamate formation and esterification .
Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyl ester (aromatic protons at δ 7.2–7.4 ppm).
- Infrared Spectroscopy (IR) : Detect carbonyl stretches for the Boc group (~1680–1720 cm) and ester moiety (~1740 cm).
- X-ray Crystallography : Resolve hydrogen-bonding patterns and confirm stereochemistry, as demonstrated in structurally analogous peptide esters .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, referencing protocols for Boc-protected amino acid derivatives .
Advanced: How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) in inert atmospheres. Monitor degradation via HPLC or TLC. suggests refrigeration (2–8°C) for long-term storage of similar esters to prevent hydrolysis.
- Hydrolytic Degradation : Expose the compound to aqueous buffers (pH 4–9) to assess ester and carbamate group lability. The benzyl ester is prone to basic hydrolysis, while the Boc group is acid-labile .
- Light Sensitivity : Perform photostability testing under ICH guidelines (e.g., UV/Vis exposure) to detect radical-mediated decomposition.
Advanced: What strategies enable selective deprotection of the Boc group without cleaving the benzyl ester?
Methodological Answer:
- Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30–60 minutes. The Boc group is cleaved under mild acidic conditions, while the benzyl ester remains intact due to its higher stability in acid .
- Scavengers : Add nucleophilic scavengers (e.g., triisopropylsilane) to quench carbocation byproducts and prevent ester side reactions .
- Monitoring : Track deprotection progress via TLC (Rf shift) or H NMR loss of tert-butyl signals.
Basic: How can solubility properties inform solvent selection for reactions involving this compound?
Methodological Answer:
- Solubility Screening : Test solubility in solvents like DCM, THF, ethyl acetate, and DMF. reports that benzyl esters of aspartic acid derivatives exhibit moderate solubility in THF and DCM.
- Reaction Medium : Choose solvents that dissolve both the starting material and coupling agents. For example, DMF enhances solubility in peptide couplings but may require post-reaction purification .
- Co-solvent Systems : For poorly soluble intermediates, use DCM:DMF (9:1) mixtures to balance solubility and reactivity.
Advanced: What mechanistic insights explain the role of HCl scavengers in the synthesis of this compound?
Methodological Answer:
- Scavenger Function : Triethylamine (TEA) neutralizes HCl generated during carbamate or ester bond formation, preventing protonation of the nucleophile (e.g., amine or alcohol) and ensuring efficient coupling .
- Kinetic vs. Thermodynamic Control : Excess TEA shifts the equilibrium toward product formation by removing inhibitory HCl. shows that stoichiometric scavengers improve yields in amide/ester syntheses.
- Alternative Scavengers : Consider polymer-bound bases (e.g., PS-DIPEA) for simplified purification in solid-phase synthesis .
Advanced: How can researchers resolve contradictions in literature regarding optimal reaction times for Boc protection of aspartic acid derivatives?
Methodological Answer:
- Kinetic Studies : Perform time-course experiments (e.g., sampling at 1, 3, 6, 12, 24 h) to monitor reaction completion via TLC or LC-MS. reports 12-hour reactions for similar esters.
- Catalyst Screening : Evaluate coupling agents (e.g., HATU vs. DCC) to accelerate reaction rates.
- Computational Modeling : Use DFT calculations to compare activation energies of competing pathways, addressing discrepancies in reported conditions .
Basic: What are the key applications of this compound in peptide synthesis and medicinal chemistry?
Methodological Answer:
- Peptide Chain Elongation : The Boc group protects the α-amine during solid-phase synthesis, while the benzyl ester shields the β-carboxyl group, enabling selective deprotection for subsequent couplings .
- Prodrug Design : The ester moiety can enhance cell permeability, with hydrolysis in vivo releasing active aspartic acid derivatives .
- Intermediate for Orthogonal Protection : Used in multi-step syntheses requiring sequential deprotection (e.g., Fmoc/Boc strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
